![molecular formula C22H23ClN4O3S2 B2732232 N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide CAS No. 922100-41-2](/img/structure/B2732232.png)
N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a thiazole ring and a piperazine ring, both of which are common in many biologically active compounds . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Aplicaciones Científicas De Investigación
Treatment of Diabetes with Sulfonylurea Derivatives
Sulfonylureas, including compounds structurally related to "N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide," have been studied for their hypoglycemic effects. Research on metahexamide, a sulfonylurea derivative, demonstrated its significant hypoglycemic effect in diabetic patients, providing insights into the drug's absorption, excretion, and metabolic pathways (Pollen et al., 1960).
Orexin Receptor Antagonists for Insomnia Treatment
Compounds with piperazine as a functional group have been explored for their potential in treating sleep disorders. One such study on SB-649868, an orexin 1 and 2 receptor antagonist, highlights its disposition and metabolism in humans. This research provides valuable data on its pharmacokinetics, including elimination pathways and metabolite profiling, which is crucial for understanding its therapeutic potential and safety profile (Renzulli et al., 2011).
Novel Psychoactive Substances and Their Impact
The study of novel psychoactive substances (NPS), including synthetic opioids and benzodiazepines, is critical for public health. Research on MT-45, a new psychoactive substance, and its association with severe intoxication cases, underscores the importance of monitoring these compounds and understanding their pharmacological and toxicological properties (Helander et al., 2014).
Metabolism and Pharmacokinetics of Designer Drugs
Understanding the metabolism and pharmacokinetics of designer drugs is essential for their potential therapeutic application and safety. A study on flubromazolam, a designer benzodiazepine, illustrates the clinical implications of its use, highlighting the need for awareness and regulation of such compounds due to their life-threatening potential (Łukasik-Głębocka et al., 2016).
Novel Sedatives and Anesthetics
Research on new sedatives and anesthetics, such as MR04A3, provides insights into their hypnotic effects, safety profiles, and potential applications in clinical settings. This study demonstrates the hypnotic effects of MR04A3 in humans, with a focus on its hemodynamic stability and minimal adverse effects, suggesting its potential for medical use (Sneyd et al., 2012).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3S2/c1-16-5-7-20(8-6-16)32(29,30)25-22-24-18(15-31-22)14-21(28)27-11-9-26(10-12-27)19-4-2-3-17(23)13-19/h2-8,13,15H,9-12,14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBXNYYNRXKWNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.